NSC 146564
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Overview
Description
NSC 146564 is an organic compound with the molecular formula C6H9N3. It is characterized by the presence of both a cyano group and an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
NSC 146564 can be synthesized through various methods. One common approach involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
NSC 146564 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions typically yield primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
NSC 146564 is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs due to its potential biological activity.
Polymer Production: It is utilized in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of NSC 146564 involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can engage in hydrogen bonding and other interactions. These properties make it a valuable building block in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminocyanoethylamino)propanoate
- 3-(2-Cyanoethylamino)butanenitrile
- 3-(2-Cyanoethylamino)pentanenitrile
Uniqueness
NSC 146564 is unique due to its dual functional groups, which allow for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a preferred choice in various synthetic and research applications .
Properties
CAS No. |
16688-98-5 |
---|---|
Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.62 g/mol |
IUPAC Name |
3-(2-cyanoethylamino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-2,5-6H2;1H |
InChI Key |
OORIBFQBJDBZCR-UHFFFAOYSA-N |
SMILES |
C(CNCCC#N)C#N.Cl |
Canonical SMILES |
C(CNCCC#N)C#N.Cl |
Key on ui other cas no. |
16688-98-5 |
Synonyms |
3-(2-cyanoethylamino)propanenitrile |
Origin of Product |
United States |
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